REACTION_CXSMILES
|
[C:1]([CH:6]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])C(OCC)=O)(=[O:5])[CH2:2][CH2:3][CH3:4].B(O)(O)O.C(O)C>CCCCCC>[O:5]=[C:1]([CH2:2][CH2:3][CH3:4])[CH2:6][CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14]
|
Name
|
|
Quantity
|
92.8 g
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)C(C(=O)OCC)CC(=O)OCC
|
Name
|
|
Quantity
|
23.5 g
|
Type
|
reactant
|
Smiles
|
B(O)(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
175 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 4 hours (evolution of carbon dioxide)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
distilled off
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to room temperature
|
Type
|
WASH
|
Details
|
washed with 150 ml of 5% (wt./vol.) sodium hydrogen carbonate solution and 100 ml of water
|
Type
|
EXTRACTION
|
Details
|
The aqueous phases were back-extracted with 50 ml of hexane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
freed from solvent on a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
Distillation of the resulting crude product in a high vacuum over a Vigreux column
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CCC(=O)OCC)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 58.6 g | |
YIELD: PERCENTYIELD | 89.6% | |
YIELD: CALCULATEDPERCENTYIELD | 89.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |